molecular formula C11H14O2 B1428109 1-(2-Phenoxyethyl)cyclopropan-1-ol CAS No. 1247788-92-6

1-(2-Phenoxyethyl)cyclopropan-1-ol

Cat. No. B1428109
M. Wt: 178.23 g/mol
InChI Key: AKVYVGIXRROCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Phenoxyethyl)cyclopropan-1-ol” is a chemical compound with the CAS Number: 1247788-92-6 . It has a molecular weight of 178.23 . It is in powder form .


Molecular Structure Analysis

The molecular formula of “1-(2-Phenoxyethyl)cyclopropan-1-ol” is C11H14O2 . The InChI code is 1S/C11H14O2/c12-11(6-7-11)8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9H2 .


Physical And Chemical Properties Analysis

“1-(2-Phenoxyethyl)cyclopropan-1-ol” is a powder . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Novel Synthesis Methods

A study by Derosa et al. (2018) introduces a scalable Chan-Lam cyclopropylation reaction that is operationally convenient and provides a strategic synthesis route for cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method employs copper catalysis and oxygen as the terminal oxidant, highlighting its potential in medicinal chemistry campaigns for the synthesis of small molecules with cyclopropane-heteroatom linkages, which are challenging to prepare using existing methods (Derosa et al., 2018).

Mechanistic Insights into Enzymatic Hydroxylation

Research on the cytochrome P450-catalyzed hydroxylation of hydrocarbons by Atkinson et al. (1994) elucidates the kinetic deuterium isotope effects and provides insights into the enzymatic mechanisms underlying the formation of alcohols and phenols from cyclopropane derivatives. This study is foundational for understanding the enzymatic processes involved in the hydroxylation of cyclopropanes, contributing to the broader knowledge of enzymatic reactions in drug metabolism and synthesis (Atkinson et al., 1994).

Anesthetic Gas Target Discovery

Gruss et al. (2004) discovered that certain two-pore-domain K+ channels are novel targets for the anesthetic gases xenon, nitrous oxide, and cyclopropane. This finding adds a new dimension to the understanding of how these gases function as anesthetics, suggesting that modulation of these channels could be a mechanism through which these agents exert their pharmacological effects. This research opens new avenues for the design of anesthetics and the study of anesthesia mechanisms (Gruss et al., 2004).

Hydrogen-Bonding Effects on Radical Stability

A study by Lucarini et al. (2003) on the hydrogen-bonding effects on the properties of phenoxyl radicals provides critical insights into the stabilization mechanisms of radicals through hydrogen bonding. This research contributes to the understanding of radical stability and reactivity, which is essential in the field of organic chemistry and radical-based drug design (Lucarini et al., 2003).

Safety And Hazards

The safety information for “1-(2-Phenoxyethyl)cyclopropan-1-ol” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2-phenoxyethyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11(6-7-11)8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVYVGIXRROCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenoxyethyl)cyclopropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Phenoxyethyl)cyclopropan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Phenoxyethyl)cyclopropan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Phenoxyethyl)cyclopropan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Phenoxyethyl)cyclopropan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Phenoxyethyl)cyclopropan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(2-Phenoxyethyl)cyclopropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.